molecular formula C19H23N3O3 B12696186 Piperazine, 1-(3-(2-nitrophenoxy)propyl)-4-phenyl- CAS No. 84344-43-4

Piperazine, 1-(3-(2-nitrophenoxy)propyl)-4-phenyl-

Cat. No.: B12696186
CAS No.: 84344-43-4
M. Wt: 341.4 g/mol
InChI Key: MNWASBPUXFLLHK-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-(2-nitrophenoxy)propyl)-4-phenyl- is a compound belonging to the piperazine family, which is known for its diverse pharmacological properties. This compound is characterized by the presence of a piperazine ring substituted with a 3-(2-nitrophenoxy)propyl group and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine, 1-(3-(2-nitrophenoxy)propyl)-4-phenyl- typically involves the reaction of 1-(2-hydroxyethyl)piperazine with an appropriate intermediate in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous acetonitrile. The reaction mixture is stirred at elevated temperatures (around 85°C) for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-(2-nitrophenoxy)propyl)-4-phenyl- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted phenyl derivatives.

    Hydrolysis: Formation of phenol and corresponding piperazine derivatives.

Scientific Research Applications

Piperazine, 1-(3-(2-nitrophenoxy)propyl)-4-phenyl- has been investigated for various scientific research applications, including:

Mechanism of Action

The mechanism of action of piperazine, 1-(3-(2-nitrophenoxy)propyl)-4-phenyl- involves its interaction with molecular targets such as DNA and proteins. The compound may exert its effects by mitigating DNA damage caused by ionizing radiation, possibly through the scavenging of free radicals and the stabilization of cellular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-(3-(2-nitrophenoxy)propyl)-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a radioprotective agent sets it apart from other piperazine derivatives, making it a valuable compound for further research and development .

Properties

CAS No.

84344-43-4

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

1-[3-(2-nitrophenoxy)propyl]-4-phenylpiperazine

InChI

InChI=1S/C19H23N3O3/c23-22(24)18-9-4-5-10-19(18)25-16-6-11-20-12-14-21(15-13-20)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2

InChI Key

MNWASBPUXFLLHK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCOC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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